

# Lack of Publicly Available Data Limits Comprehensive Report on Tonazocine

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## Compound of Interest

Compound Name: Tonazocine

Cat. No.: B1217368

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A comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of detailed information regarding the solubility and stability of **tonazocine**, an opioid analgesic from the benzomorphan class. This lack of data precludes the creation of an in-depth technical guide as requested.

**Tonazocine** (also known as WIN-42,156) was investigated in phase II clinical trials for the management of postoperative pain.[1] Despite its progression in clinical development, it was never marketed, and detailed physicochemical data, including specific solubility and stability profiles, do not appear to be available in the public domain.[1]

It is crucial to distinguish **tonazocine** from the commonly known antibiotic combination "Tazocin," which contains piperacillin and tazobactam. The search for information on "**tonazocine**" often leads to results for "Tazocin," a completely unrelated pharmaceutical product.

While some patent documents list "**Tonazocine** Mesylate" as a potential active ingredient for various oral delivery formulations, they do not provide specific quantitative data on its solubility in different solvents or its stability under various environmental conditions (e.g., pH, temperature, light).[2][3]

General information available for **tonazocine** is limited to its chemical identity and pharmacological profile.

Chemical Information:

- IUPAC Name: 1-[(2S,6R,11S)-8-hydroxy-3,6,11-trimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-11-yl]octan-3-one[1]
- Chemical Formula: C<sub>23</sub>H<sub>35</sub>NO<sub>2</sub>[1]
- Molar Mass: 357.538 g·mol<sup>-1</sup>[1]

Pharmacological Profile: **Tonazocine** is characterized as a partial agonist at both the mu- and delta-opioid receptors.[1] It was noted for having a potentially better side-effect profile than other opioids, with less impact on the cardiovascular and respiratory systems.[1]

Due to the absence of specific quantitative data, the requested tables summarizing solubility and stability, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be generated. Further investigation into non-public archives or direct inquiry with the original developing company, Sterling Winthrop, would likely be necessary to obtain the detailed technical data required for the requested guide.

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## References

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